4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(cyclobutanecarbonyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-12-8-20-9-13(18)16(12)11-4-6-15(7-5-11)14(19)10-2-1-3-10/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPYBGHNLGGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione typically involves the reaction of morpholine derivatives with piperidine and cyclobutanecarbonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Molecular Weight: The cyclobutanecarbonyl analog has the lowest molecular weight (estimated 355.4), while the dichlorophenyl propanoyl derivative is the heaviest (399.3). This difference may influence solubility, permeability, and bioavailability.
Electron-Withdrawing vs. In contrast, the indolyl acetyl group in contains an electron-rich aromatic system, which might improve target binding through π-π interactions.
This rigidity could enhance selectivity for certain biological targets compared to the more flexible propanoyl chain in .
Research Findings and Therapeutic Implications
- PKC Inhibition Potential: Pyrrole-2,5-dione derivatives (e.g., those in ) are reported as PKC inhibitors for diabetic complications.
- Lipophilicity and Bioavailability : The cyclobutanecarbonyl group likely increases lipophilicity compared to the indolyl acetyl substituent in , which may affect membrane permeability and central nervous system penetration.
Biological Activity
4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- CAS Number : 2098129-61-2
The biological activity of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing neurotransmitter release and receptor sensitivity.
Antimicrobial Activity
Several studies have indicated that 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione exhibits antimicrobial properties against a range of bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anti-inflammatory Effects
Research has shown that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect can be beneficial in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against various pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Study 2: Anti-inflammatory Activity
A study involving animal models assessed the anti-inflammatory effects of the compound. Results indicated a reduction in inflammation markers in treated subjects compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
